(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-16-13(22-2)9-10-14(23-3)17(16)25-18(20)19-15(21)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWWSFFCPBPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)COC3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide (): Differs in the acyl group (4-fluorobenzamide vs. phenoxyacetamide).
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ():
- Replaces the benzothiazole core with a 1,2,4-triazole ring.
- The sulfonyl and difluorophenyl groups confer distinct electronic properties, such as increased polarity and hydrogen-bonding capacity .
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ():
- Features a thiadiazole ring fused with a pyridine moiety.
- The acetyl and benzamide groups enhance π-π stacking interactions, which may improve binding to biological targets .
Spectral and Physicochemical Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide to maximize yield and purity?
- Methodological Answer : Use a reflux system with a toluene:water (8:2) solvent mixture and sodium azide as a reactant, monitoring progress via TLC (hexane:ethyl acetate, 9:1). Post-reaction, remove toluene under reduced pressure, quench with ice, and purify via crystallization (ethanol) or ethyl acetate extraction. Catalytic systems like diisopropyl ethyl ammonium acetate (DIPEAc) can enhance reaction efficiency and reduce side products .
Q. Which spectroscopic techniques are most reliable for confirming the Z-configuration of the imine group?
- Methodological Answer : Combine IR spectroscopy (νC=N stretching at ~1649–1670 cm⁻¹) with ¹H NMR (characteristic imine proton shifts at δ 7.5–8.9 ppm). For ambiguity, employ 2D NMR (e.g., NOESY) to detect spatial proximity between substituents. X-ray crystallography remains the gold standard for unambiguous configuration determination .
Q. What purification strategies are effective post-synthesis?
- Methodological Answer : Solid products can be crystallized using ethanol, while liquid intermediates require ethyl acetate extraction (3×20 mL) followed by drying over Na₂SO₄. Column chromatography (silica gel, chloroform:acetone gradients) resolves complex mixtures, particularly for thiazole-containing byproducts .
Q. How can green chemistry principles be integrated into the synthesis protocol?
- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ DIPEAc as a recyclable catalyst. Optimize reaction time to reduce energy consumption, and use microwave-assisted synthesis to enhance efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) when characterizing intermediates?
- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). If discrepancies persist, isolate intermediates via preparative TLC for re-analysis .
Q. What strategies mitigate side reactions during benzothiazole ring cyclization?
- Methodological Answer : Adjust reactant stoichiometry (e.g., 1:1.5 molar ratio of thioamide to acid) and monitor reaction progress via in-situ IR. Introduce radical scavengers (e.g., BHT) to suppress oxidative byproducts. Co-crystallization of intermediates (e.g., with acetic acid) aids in isolating pure cyclized products .
Q. How can computational modeling predict the electronic effects of substituents on the (Z)-configuration stability?
- Methodological Answer : Use density functional theory (DFT) to calculate energy barriers for Z→E isomerization. Analyze frontier molecular orbitals (HOMO/LUMO) to assess substituent-induced electronic perturbations. Molecular dynamics simulations (MD) under varying pH/temperature conditions further elucidate stability trends .
Q. What are the common byproducts in the synthesis of this compound, and how are they identified?
- Methodological Answer : Byproducts include uncyclized thioamides (detected via TLC Rf ~0.12) and oxidized sulfoxides (identified by MS m/z +16 Da). LC-MS/MS with collision-induced dissociation (CID) fragments ions, while HPLC-PDA quantifies impurities. X-ray co-crystallography resolves structural ambiguities .
Q. How does solvent polarity influence the reaction kinetics of the Knoevenagel condensation step?
- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF) using UV-Vis spectroscopy to track enolate formation. Correlate dielectric constants with rate constants (Eyring equation) to optimize solvent choice. Polar aprotic solvents enhance nucleophilicity of the active methylene group .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use LC-HRMS to identify degradation products (e.g., hydrolyzed acetamide). Simulated gastric fluid (pH 1.2) and plasma stability assays further assess bioavailability and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
